1-[2-(4-fluorophenyl)ethyl]-3-(1H-indol-3-yl)urea
Description
Properties
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-3-(1H-indol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O/c18-13-7-5-12(6-8-13)9-10-19-17(22)21-16-11-20-15-4-2-1-3-14(15)16/h1-8,11,20H,9-10H2,(H2,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXJPBMTJXUJOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)NCCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(4-fluorophenyl)ethyl]-3-(1H-indol-3-yl)urea typically involves the reaction of tryptamine with a fluorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane, under mild conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[2-(4-fluorophenyl)ethyl]-3-(1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and electrophiles like halogens.
Scientific Research Applications
1-[2-(4-fluorophenyl)ethyl]-3-(1H-indol-3-yl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2-(4-fluorophenyl)ethyl]-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and stability . Pathways involved may include inhibition of viral replication, reduction of inflammation, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea ()
- Key Differences: The 2-methylphenyl substituent replaces the 4-fluorophenyl group. Molecular weight: 293.37 g/mol vs. an estimated ~300 g/mol for the 4-fluoro analog (fluorine adds ~19 g/mol).
1-(2-(1H-Indol-3-yl)ethyl)-3-(4-fluorophenyl)thiourea ()
- Key Differences :
- Thiourea (C=S) replaces urea (C=O).
- Anti-HIV Activity : The thiourea analog exhibits EC₅₀ = 5.45 µg/mL against HIV-1 via hydrogen bonding with Lys101 and π-π interactions with Trp229 and Tyr181 in HIV reverse transcriptase. Urea derivatives may exhibit weaker activity due to reduced sulfur-mediated hydrophobic interactions.
Functional Analogues
3-[2-(3,4-Dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]-1-(2-fluorophenyl)urea (C1) ()
- Key Differences: Additional 3,4-dimethoxyphenyl group enhances steric bulk. Biological Role: Acts as a LasR inhibitor in Pseudomonas aeruginosa, suppressing quorum sensing. The 4-fluorophenyl group in the target compound may confer similar selectivity for bacterial targets.
1-(2-(1H-Indol-3-yl)ethyl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea ()
- Key Differences :
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Anti-HIV Potential: Thiourea analogs outperform urea derivatives in HIV inhibition due to sulfur’s stronger hydrophobic interactions.
- Antibacterial Applications : Fluorophenyl-urea analogs like C1 show promise in disrupting bacterial communication systems, suggesting a viable pathway for the target compound.
- Structural Optimization : Substituting the urea group with thiourea or adding electron-withdrawing groups (e.g., -Cl, -F) can modulate bioactivity and target selectivity.
Biological Activity
1-[2-(4-Fluorophenyl)ethyl]-3-(1H-indol-3-yl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its antibacterial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a urea linkage, which is often associated with diverse biological activities. Its molecular formula is , and it has a molecular weight of approximately 313.35 g/mol. The presence of the fluorophenyl and indole groups contributes to its pharmacological profile.
Antibacterial Activity
Research has indicated that derivatives of urea, including this compound, exhibit significant antibacterial properties.
Case Study: Antibacterial Efficacy
In a study assessing the antibacterial activity against various strains, the compound demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values ranging from 40 to 50 µg/mL. In comparison to ceftriaxone, a standard antibiotic, the compound showed comparable inhibition zone diameters of 29 mm against E. coli and 24 mm against S. aureus .
Table 1: Antibacterial Activity Summary
| Bacterial Strain | Compound MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| E. coli | 40 | 29 |
| S. aureus | 50 | 24 |
| Klebsiella pneumoniae | 45 | 30 |
| Pseudomonas aeruginosa | 50 | 19 |
Anticancer Activity
The anticancer potential of this compound has also been explored, particularly in relation to its ability to induce apoptosis in cancer cells.
Research Findings
Studies have shown that derivatives of this compound can inhibit cancer cell proliferation with IC50 values ranging from 3 to 14 µM across various cancer cell lines, including pancreatic and breast cancers. The mechanism involves targeting specific molecular pathways that regulate angiogenesis and cell signaling .
Table 2: Anticancer Activity Overview
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Pancreatic | 7 | Angiogenesis inhibition |
| Prostate | 10 | Cell signaling alteration |
| Breast | 14 | Apoptosis induction |
Anti-inflammatory Properties
In addition to its antibacterial and anticancer activities, this compound exhibits anti-inflammatory effects, which are critical in treating inflammatory diseases.
The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests potential therapeutic applications in conditions such as rheumatoid arthritis and other inflammatory disorders .
Q & A
Q. What are the optimal synthetic pathways for 1-[2-(4-fluorophenyl)ethyl]-3-(1H-indol-3-yl)urea, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including indole core formation (e.g., via Fischer indole synthesis) and urea moiety coupling. Key considerations include:
- Temperature control : Elevated temperatures (80–120°C) improve reaction rates but may degrade sensitive functional groups.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions .
- Catalyst use : Lewis acids like ZnCl₂ can accelerate urea bond formation. Yield optimization requires iterative adjustments using design-of-experiment (DoE) frameworks to balance variables like stoichiometry and reaction time .
Q. Which analytical techniques are critical for characterizing this compound and confirming its purity?
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
Initial screening should include:
- Enzyme inhibition assays : Target kinases or proteases due to urea’s hydrogen-bonding capacity.
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-malignant cells (e.g., HEK293) to assess selectivity .
- Anti-inflammatory testing : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally analogous urea-indole derivatives?
Discrepancies often arise from variations in:
- Assay conditions : Standardize protocols (e.g., cell passage number, serum concentration) to ensure reproducibility.
- Structural modifications : Compare substituent effects using matched molecular pair analysis. For example, replacing 4-fluorophenyl with 3-chlorophenyl may alter target binding .
- Pharmacokinetic factors : Differences in metabolic stability (e.g., CYP450-mediated degradation) can skew in vivo vs. in vitro results .
Q. What computational strategies aid in predicting the compound’s mechanism of action and off-target effects?
Advanced approaches include:
- Molecular docking : Screen against protein databases (e.g., PDB) to identify potential targets like tyrosine kinases or GPCRs.
- Molecular dynamics simulations : Assess binding stability of the urea moiety with active-site residues over 100-ns trajectories .
- Chemoproteomics : Use activity-based protein profiling (ABPP) to map interactomes in complex biological matrices .
Q. How can structure-activity relationship (SAR) studies guide the optimization of pharmacokinetic properties?
SAR strategies focus on:
- Lipophilicity modulation : Introduce hydrophilic groups (e.g., hydroxyls) to improve aqueous solubility, monitored via logP calculations.
- Metabolic stability : Fluorine atoms at the 4-position of phenyl groups reduce oxidative metabolism, enhancing half-life .
- Bioisosteric replacement : Substitute the indole ring with azaindole to balance potency and toxicity .
Methodological Notes
- Data validation : Cross-reference experimental results with PubChem datasets (e.g., CID 946351-06-0) to ensure consistency .
- Ethical compliance : Adhere to OECD guidelines for in vivo studies, particularly for compounds with fluorinated aromatic systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
